molecular formula C33H31NO5 B3291345 (2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 872142-89-7

(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B3291345
CAS No.: 872142-89-7
M. Wt: 521.6 g/mol
InChI Key: PRQAGGIJJBVTQP-HKBQPEDESA-N
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Description

(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The Fmoc group is commonly used to protect the amino group during peptide synthesis. The synthetic route may involve:

    Protection of the amino group: The amino group is protected using the Fmoc group under basic conditions.

    Coupling reactions: The protected amino acid is coupled with other reactants using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection: The Fmoc group is removed using a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Studied for its potential role in biological processes and interactions with proteins.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions. The compound may interact with enzymes or receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to its specific structure and the presence of the Fmoc protecting group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

IUPAC Name

(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H31NO5/c1-3-22-19-24(38-2)16-17-25(22)23-14-12-21(13-15-23)18-31(32(35)36)34-33(37)39-20-30-28-10-6-4-8-26(28)27-9-5-7-11-29(27)30/h4-17,19,30-31H,3,18,20H2,1-2H3,(H,34,37)(H,35,36)/t31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQAGGIJJBVTQP-HKBQPEDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401113927
Record name (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872142-89-7
Record name (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872142-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-2′-Ethyl-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4′-methoxy[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401113927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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(2S)-3-[4-(2-ethyl-4-methoxyphenyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

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